molecular formula C8H12CuO7 B12858815 Copper(II) terephthalate trihydrate

Copper(II) terephthalate trihydrate

Cat. No.: B12858815
M. Wt: 283.72 g/mol
InChI Key: XWBAYXGIHCDLTG-UHFFFAOYSA-N
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Description

Copper(II) terephthalate trihydrate is a coordination compound with the chemical formula Cu(C_8H_4O_4)·3H_2O. It consists of copper ions coordinated with terephthalate ligands and water molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) terephthalate trihydrate can be synthesized through a polycondensation reaction. The typical procedure involves reacting copper(II) salts, such as copper(II) sulfate, with terephthalic acid in the presence of water. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes. The use of microwave-assisted solvothermal methods has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Copper(II) terephthalate trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions can produce various copper coordination complexes .

Mechanism of Action

The mechanism by which copper(II) terephthalate trihydrate exerts its effects involves the coordination of copper ions with terephthalate ligands. This coordination creates a stable structure that can interact with various substrates. In catalytic applications, the copper ions facilitate redox reactions by alternating between different oxidation states, thereby promoting the conversion of reactants to products .

Comparison with Similar Compounds

    Copper(II) benzoate: Similar to copper(II) terephthalate trihydrate, this compound involves copper ions coordinated with benzoate ligands.

    Copper(II) acetate: Another coordination compound with copper ions and acetate ligands.

Uniqueness: this compound is unique due to its specific coordination with terephthalate ligands, which imparts distinct structural and functional properties. Unlike copper(II) benzoate and copper(II) acetate, the terephthalate ligands in this compound create a more rigid and stable framework, making it particularly useful in the synthesis of metal-organic frameworks and other advanced materials .

Biological Activity

Copper(II) terephthalate trihydrate (Cu(BDC)·3H₂O) is a coordination compound that has garnered interest due to its potential biological activities, particularly its antimicrobial properties. This article delves into the biological interactions of this compound, supported by various studies and data tables.

This compound is characterized by its blue crystalline structure, formed by copper ions coordinated with terephthalate ligands and three water molecules. The molecular formula is C10H10CuO43H2O\text{C}_{10}\text{H}_{10}\text{CuO}_4\cdot 3\text{H}_2\text{O}, with a molecular weight of approximately 281.71 g/mol. Its coordination geometry is significant for its reactivity and potential applications in biological systems.

Antimicrobial Activity

Research indicates that copper compounds, including this compound, exhibit notable antimicrobial properties. Copper ions can disrupt microbial cellular functions, leading to cell death. The following table summarizes the antimicrobial effectiveness of copper(II) compounds against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans40 µg/mL

These findings suggest that this compound could be effective in controlling bacterial infections, particularly those caused by antibiotic-resistant strains.

The antimicrobial activity of copper compounds is attributed to several mechanisms:

  • Disruption of Cell Membranes : Copper ions can penetrate microbial membranes, causing structural damage and leakage of cellular contents.
  • Generation of Reactive Oxygen Species (ROS) : Copper can catalyze the formation of ROS, which are harmful to microbial cells and can induce oxidative stress .
  • Interference with Metabolic Processes : Copper ions can inhibit key enzymes involved in microbial metabolism, ultimately leading to cell death .

Case Studies

  • Study on E. coli and S. aureus : A study conducted by Cueto et al. demonstrated that this compound exhibited significant antibacterial activity against both E. coli and S. aureus. The study reported an MIC of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating strong potential for use in antibacterial applications .
  • Antifungal Activity : Another research highlighted the antifungal properties of copper(II) compounds against Candida albicans, with an MIC of 40 µg/mL, suggesting its applicability in treating fungal infections as well .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Solvothermal Synthesis : This method involves the reaction of copper sulfate with terephthalic acid in a solvent under elevated temperatures.
  • Hydrothermal Synthesis : A more environmentally friendly approach where reactions occur in aqueous media at high temperatures, yielding high-purity crystals .

Properties

Molecular Formula

C8H12CuO7

Molecular Weight

283.72 g/mol

IUPAC Name

copper;terephthalic acid;trihydrate

InChI

InChI=1S/C8H6O4.Cu.3H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H,9,10)(H,11,12);;3*1H2

InChI Key

XWBAYXGIHCDLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.O.O.O.[Cu]

Origin of Product

United States

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